4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed direct C-H arylation reaction, which allows for the formation of the desired compound through the coupling of brominated thiophene and benzothiadiazole units .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while redox reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole has several scientific research applications, including:
Organic Photovoltaics: The compound is used as a donor-acceptor material in organic solar cells, contributing to improved light absorption and charge transport properties.
Electrochromic Devices: Its unique electronic properties make it suitable for use in electrochromic devices, which change color in response to an electric field.
Organic Semiconductors: The compound’s semiconducting properties are exploited in the development of organic electronic devices, such as transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole involves its ability to participate in electron transfer processes. The compound’s molecular structure allows for efficient charge separation and transport, making it effective in applications like organic photovoltaics and electrochromic devices. The brominated thiophene and benzothiadiazole units play a crucial role in modulating the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the bromine atoms, affecting its reactivity and electronic properties.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with different substitution patterns, leading to variations in its electronic characteristics.
Uniqueness
4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole stands out due to its brominated thiophene units, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various applications in organic electronics and materials science .
Properties
Molecular Formula |
C18H8Br2N4O4S4 |
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Molecular Weight |
632.4 g/mol |
IUPAC Name |
2,8-bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C18H8Br2N4O4S4/c19-17-13-11(25-1-3-27-13)15(29-17)5-7-9(23-31-21-7)6(10-8(5)22-32-24-10)16-12-14(18(20)30-16)28-4-2-26-12/h1-4H2 |
InChI Key |
CQRDDXBXVRFOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C3=C4C(=C(C5=NSN=C35)C6=C7C(=C(S6)Br)OCCO7)N=S=N4)Br |
Origin of Product |
United States |
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